molecular formula C9H7BrCl2O2 B8750673 Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate

Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate

Cat. No. B8750673
M. Wt: 297.96 g/mol
InChI Key: MTNGEWNTIZIRIV-UHFFFAOYSA-N
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Patent
US08044067B2

Procedure details

A solution of methyl 2-(3,5-dichlorophenyl)-2-mesyloxyacetate (8.2 g) in dimethylformamide (30 ml) was treated with potassium bromide (4.0 g) at 50° C. for 1.5 hours. The reaction mixture was partitioned between water (200 ml) and ethyl acetate (300 ml). The organic phase was separated and washed twice with water (2×200 ml) and finally with saturated brine solution (200 ml). The ethyl acetate solution was dried and concentrated to dryness giving crude methyl 2-(3,5-dichlorophenyl)-2-bromoacetate (8 g). Filtration through a column of silica gel using dichloromethane as eluent gave the pure substance as an oil (7.4 g).
Name
methyl 2-(3,5-dichlorophenyl)-2-mesyloxyacetate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9](OS(C)(=O)=O)[C:10]([O:12][CH3:13])=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[Br-:19].[K+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([Br:19])[C:10]([O:12][CH3:13])=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(3,5-dichlorophenyl)-2-mesyloxyacetate
Quantity
8.2 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)OC)OS(=O)(=O)C
Name
Quantity
4 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (200 ml) and ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed twice with water (2×200 ml) and finally with saturated brine solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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